

An In-depth Technical Guide to the Physical and Chemical Properties of Oxindole

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Compound of Interest

Compound Name: Oxindole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxindole, a bicyclic aromatic heterocyclic organic compound, serves as a pivotal scaffold in medicinal chemistry and drug discovery.[1] Its structure, featuring a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the second position, provides a unique template for the design of a diverse array of biologically active molecules.[2] **Oxindole** and its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of **oxindole**, detailed experimental protocols for their determination, and insights into its reactivity and biological significance.

Physical Properties of Oxindole

The physical characteristics of **oxindole** are fundamental to its handling, formulation, and application in various chemical and biological studies. A summary of its key physical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ NO	[4]
Molecular Weight	133.15 g/mol	[4]
Appearance	Pale yellow to beige or pinkish-brown crystalline powder	[2][4]
Melting Point	123-128 °C	[4][5]
128 °C	[2][6]	
124-128 °C	[7]	
Boiling Point	227 °C at 73 mmHg	
194-196 °C at 17 mmHg	[7]	[4][5]
Solubility	Water: Insoluble/Sparingly soluble in aqueous buffers	[4][7]
Ethanol: ~10 mg/mL	[4]	
DMSO: ~3 mg/mL		
Dimethylformamide (DMF): ~10 mg/mL		
Methanol: Soluble	[7]	
Ether: Soluble	[7]	
1,4-Dioxane: High solubility	[8]	
Ethyl Acetate: Good solvent	[8]	
Acetonitrile: Good solvent	[8]	
Acetone: Good solvent	[8]	
pKa	Weakly acidic	
UV-Vis (λ _{max})	249 nm	[9]

Spectroscopic Properties

Spectroscopic data is crucial for the structural elucidation and characterization of **oxindole** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, DMSO- d_6): Chemical shifts (δ) are observed at approximately 10.4 (s, 1H, NH), 7.20 (d, 1H, ArH), 7.16 (t, 1H, ArH), 6.93 (d, 1H, ArH), 6.83 (t, 1H, ArH), and 3.46 (s, 2H, CH₂).[\[10\]](#)
- ^{13}C NMR: The carbon signals for **oxindole** have been reported, providing a complete map of its carbon skeleton.[\[11\]](#)[\[12\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **oxindole** shows characteristic absorption bands corresponding to its functional groups. Key peaks include the N-H stretching and the C=O stretching of the lactam ring.

UV-Vis Spectroscopy

The UV-Vis spectrum of **oxindole** in methanol exhibits a maximum absorption (λ_{max}) at 249 nm. The UV-Vis spectra of α -alkylidene **oxindole** derivatives have also been studied, showing distinct absorption profiles that can be used for stereochemical assignment.[\[13\]](#)

Chemical Properties and Reactivity

The chemical reactivity of the **oxindole** core is versatile, allowing for modifications at several positions, primarily at the nitrogen atom, the C3 position, and the aromatic ring.

Oxidation

Oxidation of **oxindole** can lead to the formation of isatin (1H-indole-2,3-dione), a valuable synthetic intermediate. This transformation can be achieved using various oxidizing agents. A metal-free approach utilizes molecular oxygen in the presence of tert-butyl nitrite as an additive.[\[3\]](#)[\[14\]](#) Other methods include the use of hypervalent iodine reagents.[\[11\]](#)

Reduction

Reduction of the lactam carbonyl group in **oxindole** can yield indole. Various reducing agents have been employed for this purpose, including diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LiAlH_4), with DIBAL-H often showing better selectivity for indole over the fully reduced indoline.[15] Catalytic hydrogenation using palladium on charcoal in the presence of perchloric acid is another effective method.[16]

Reactions at the C3 Position

The C3 position of **oxindole** is a nucleophilic center and is readily susceptible to a variety of reactions, most notably alkylation and condensation reactions.

- **Alkylation:** The C3 position can be alkylated using various alkylating agents under basic conditions.[17] Nickel-catalyzed C3-selective alkylation using primary and secondary alcohols has been demonstrated as an efficient and sustainable method.[16][17] Platinum-loaded ceria (Pt/CeO_2) also catalyzes the C3-alkylation with alcohols under additive-free conditions.[18] A metal-free approach using a $\text{B}(\text{C}_6\text{F}_5)_3$ catalyst for the direct C3 alkylation with amine-based alkylating agents has also been developed.[19]
- **Condensation:** The active methylene group at the C3 position can undergo condensation reactions with aldehydes and ketones to form 3-substituted-2-**oxindole** derivatives.[20]

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound for identification and purity assessment.[21]

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered **oxindole** is packed into a capillary tube to a height of 1-2 mm.[4]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[21]

- Heating: The sample is heated slowly, at a rate of approximately 2 °C per minute, especially near the expected melting point.[\[21\]](#)
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.[\[14\]](#)
- Purity Indication: A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound, while a broad and depressed melting point range suggests the presence of impurities.[\[21\]](#)

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **oxindole** to determine its maximum absorption wavelength (λ_{max}).

Methodology:

- Solution Preparation: A dilute solution of **oxindole** is prepared in a suitable UV-transparent solvent, such as methanol or ethanol. A typical concentration is in the micromolar range (e.g., 40 μM for derivatives).[\[22\]](#)
- Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to obtain a baseline.
- Sample Measurement: The absorbance of the **oxindole** solution is measured over a specific wavelength range (e.g., 200-400 nm).
- Data Analysis: The wavelength at which the maximum absorbance occurs is identified as λ_{max} .

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation of **oxindole**.

Methodology:

- Sample Preparation: Approximately 10 mg of **oxindole** for ^1H NMR or 50 mg for ^{13}C NMR is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR

tube.[23][24]

- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: The NMR spectra are acquired using appropriate pulse sequences and parameters.
- Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of **oxindole**.

Methodology:

- Solution Preparation: A solution of **oxindole** of known concentration (typically at least 10^{-4} M) is prepared in a suitable solvent system, which may include a co-solvent like methanol for sparingly soluble compounds.[25] The ionic strength is kept constant using a salt solution (e.g., 0.15 M KCl).[17]
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound, or a strong acid (e.g., 0.1 M HCl) for a basic compound.[17][26]
- pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.[27]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[11][28]

X-ray Crystallography

Objective: To determine the three-dimensional atomic and molecular structure of **oxindole**.

Methodology:

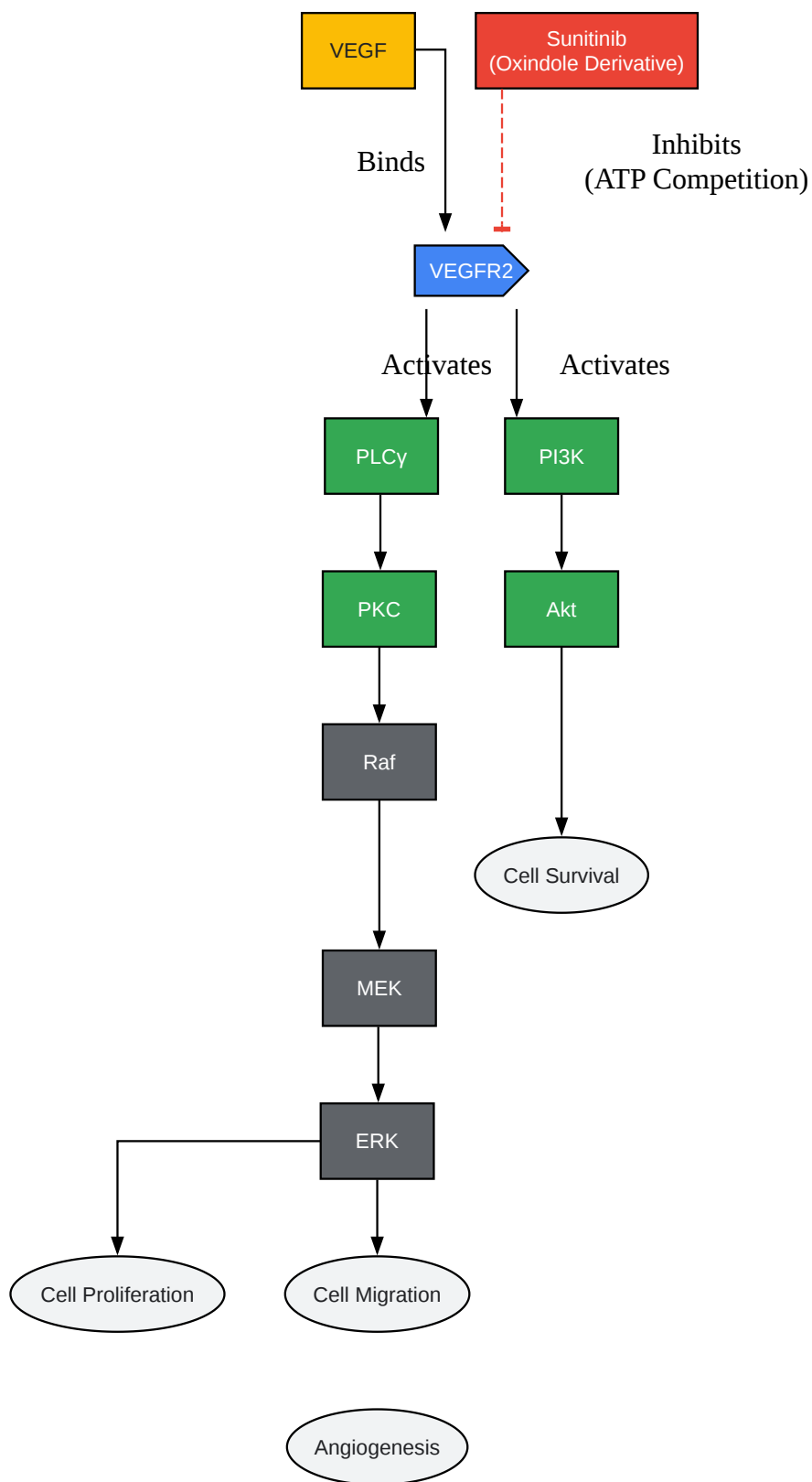
- **Crystal Growth:** High-quality single crystals of **oxindole** are grown. Common methods include slow evaporation of a solvent from a saturated solution, or vapor diffusion, where a less soluble solvent's vapor slowly diffuses into a solution of the compound.^[8] The choice of solvent is critical.^[9]
- **Data Collection:** A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.^[5]
- **Structure Solution and Refinement:** The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate atomic positions.

Signaling Pathways and Biological Relevance

The **oxindole** scaffold is a prominent feature in many kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.^[29] Sunitinib's mechanism of action involves the inhibition of several RTKs, including the Vascular Endothelial Growth Factor Receptors (VEGFRs).^[19]

VEGFR2 Signaling Pathway Inhibition by Sunitinib

The VEGFR2 signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.^[21] Sunitinib inhibits this pathway by competing with ATP for the binding site in the kinase domain of VEGFR2, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration.^[8]

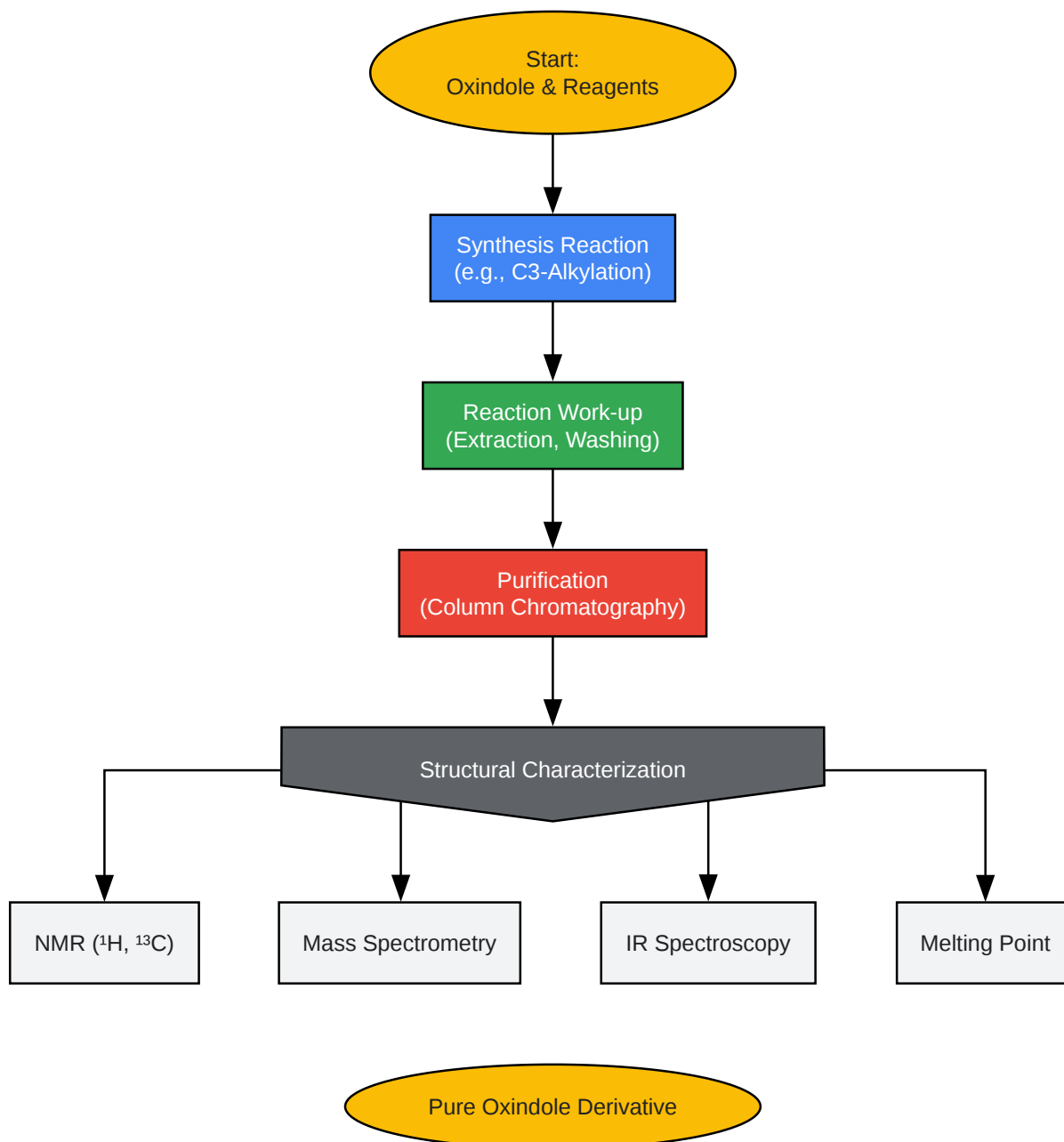


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VEGFR2 signaling pathway and its inhibition by Sunitinib.

Experimental Workflow: Synthesis and Characterization of an Oxindole Derivative

The synthesis and characterization of a novel **oxindole** derivative typically follow a structured workflow, from the initial reaction to the final structural confirmation.



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General workflow for the synthesis and characterization of an **oxindole** derivative.

Conclusion

Oxindole represents a privileged scaffold in the realm of medicinal chemistry, owing to its versatile chemical reactivity and the significant biological activities of its derivatives. A thorough understanding of its physical and chemical properties is paramount for the rational design and development of new therapeutic agents. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination and a glimpse into the compound's role in targeting critical biological pathways. The continued exploration of **oxindole** chemistry promises to yield novel molecules with enhanced therapeutic potential.

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